Methylaminomethylphosphonic acid
Overview
Description
Methylaminomethylphosphonic acid is a compound that has been studied for various applications, including its potential as an antimalarial agent and its role in microbial metabolism. It is related to other phosphonic acids, which are known for their stability and resistance to hydrolysis, making them of interest in various fields of chemistry and biology .
Synthesis Analysis
The synthesis of methylaminomethylphosphonic acid and its derivatives has been explored in several studies. High yield syntheses of N-methylaminomethylphosphonic acid have been achieved through different methods, including the interaction of diisopropylphosphite and trimethylhexahydro-s-triazine, followed by hydrolysis, or by heating methylamine with chloromethylphosphonic acid in aqueous solution . Other related compounds, such as alpha-halogenated analogues of alkylphosphonates, have been synthesized from diethyl but-3-enylphosphonate using alpha-halogenation methods .
Molecular Structure Analysis
The molecular structure of methylaminomethylphosphonic acid derivatives has been characterized using various spectroscopic techniques. For instance, the complete NMR spectroscopic characterization of (α-L-Rhamnopyranosyl)methylphosphonic acid derivatives has been performed, indicating a marked preference for certain conformations, which is important for understanding their biological activity .
Chemical Reactions Analysis
Methylaminomethylphosphonic acid and its derivatives participate in various chemical reactions. For example, the oxidative pathway for the catabolism of methylphosphonic acid in bacteria involves the conversion of methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized to produce formic acid and inorganic phosphate . Additionally, the methylation of phosphonic acids related to chemical warfare agents has been demonstrated using trimethyloxonium tetrafluoroborate, which is a safer alternative to traditional methylation protocols .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylaminomethylphosphonic acid derivatives have been studied to understand their behavior in biological systems and their potential applications. For instance, polymeric aminomethylphosphonic acids have been synthesized and their properties in solution have been investigated, revealing that they form zwitterionic structures in aqueous solution within a limited pH range . The analysis of methylphosphonic acid and its analogues at low microgram per liter levels in groundwater has also been described, which is crucial for environmental monitoring and the detection of chemical warfare agents .
Scientific Research Applications
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Separation of Metals and Rare Earth by Solvent Extraction
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N-C-P in Medicinal Chemistry
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Pesticides/Herbicides
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Water-Decontamination Systems
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Organometallic Complexes: MOF, Gas Absorption, Proton Conductivity, and Magnetic Shielding Tensors
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Environmental Monitoring
- Application : Aminomethylphosphonic acid (AMPA), a major degradation product of glyphosate, is monitored in river water and sediments .
- Method : The method involves microwave-assisted derivatization and LC–MS/MS .
- Results : Glyphosate and AMPA were found in river waters and sediments near agricultural regions .
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Corrosion Inhibitor
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Biocide and Pesticide
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Enzyme Inhibitors, Anticancer Agents, Antibiotics, Neuromodulators
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Plant Growth Regulators
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Electroplating or Chemical Plating Protection
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Exposure Assessment of Glyphosate
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Toxicological Concerns
Safety And Hazards
Future Directions
While the exact future directions for Methylaminomethylphosphonic acid are not specified in the search results, aminomethylphosphonic acids, which Methylaminomethylphosphonic acid is a derivative of, have several synthesis routes and many applications as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors / aminotris (methylenephosphonates) .
properties
IUPAC Name |
methylaminomethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRCPIZVMDSHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865766 | |
Record name | [(Methylamino)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaminomethylphosphonic acid | |
CAS RN |
35404-71-8 | |
Record name | Methylaminomethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35404-71-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylaminomethylphosphonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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